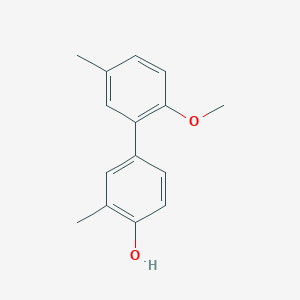
2-Methyl-4-(2-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-methylthiophenyl)phenol, 95% (or 2M4MTP) is a synthetic organic compound with a variety of uses in scientific research. It is a colorless liquid with a sweet, floral odor and a slightly bitter taste. The chemical structure of 2M4MTP consists of a phenyl ring with two methylthiophenyl substituents and two methyl substituents. It is an important intermediate in the synthesis of various compounds and has been used in various fields of research, including biochemistry, pharmacology, and drug development.
Mecanismo De Acción
2M4MTP has a variety of mechanisms of action, depending on its application. For example, it can act as a proton donor in the Grignard reaction, or as a nucleophile in the Wittig reaction. Additionally, it can act as a catalyst in the synthesis of polymers and organic materials.
Biochemical and Physiological Effects
2M4MTP has been studied for its biochemical and physiological effects. It has been found to be metabolized by the liver, and to be excreted in the urine. Additionally, it has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2M4MTP has a number of advantages and limitations for use in laboratory experiments. On the plus side, it is a relatively inexpensive compound and is easily accessible. Additionally, it is stable in air and is non-toxic. On the other hand, it is sensitive to light and is volatile. Additionally, it has a low solubility in water.
Direcciones Futuras
In the future, 2M4MTP could be used in a variety of applications. It could be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, it could be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a component in the synthesis of organic materials. Furthermore, it could be used in the treatment of various diseases, such as neurodegenerative diseases and cancer. Finally, it could be used in the development of new materials, such as sensors and nanomaterials.
Métodos De Síntesis
2M4MTP can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base. The Grignard reaction is another commonly used method, which involves the reaction of an organomagnesium halide with an aldehyde or ketone. The Wittig reaction is a third method, which involves the reaction of an aldehyde or ketone with a phosphonium salt.
Aplicaciones Científicas De Investigación
2M4MTP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a starting material for the synthesis of heterocyclic compounds, such as thiophenes, thiazoles, and thiadiazoles. Additionally, 2M4MTP has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a component in the synthesis of organic materials.
Propiedades
IUPAC Name |
2-methyl-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-10-9-11(7-8-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXGXLUBMWTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














